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Compound of Interest

Compound Name: tert-Butyl allylcarbamate

Cat. No.: B153503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of various nitrogen heterocycles utilizing derivatives of tert-butyl allylcarbamate. The

methodologies described herein are robust and have been applied to the synthesis of key

structural motifs found in numerous biologically active compounds.

Introduction
Nitrogen heterocycles are fundamental structural units in a vast array of pharmaceuticals,

natural products, and agrochemicals. The development of efficient and versatile synthetic

routes to these scaffolds is a cornerstone of modern medicinal chemistry and drug

development. tert-Butyl allylcarbamate and its derivatives serve as valuable and versatile

building blocks in the construction of these important molecular architectures. The Boc (tert-

butyloxycarbonyl) protecting group offers stability under a range of reaction conditions and can

be readily removed, while the allyl group provides a reactive handle for various cyclization

strategies.

This document focuses on two powerful cyclization methods for the synthesis of nitrogen

heterocycles from tert-butyl allylcarbamate-derived precursors:
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Ring-Closing Metathesis (RCM) for the synthesis of unsaturated heterocycles, specifically 3-

pyrrolines.

Gold(I)-Catalyzed Intramolecular Hydroamination for the synthesis of saturated heterocycles,

including pyrrolidines and piperidines.

These protocols are presented with detailed experimental procedures, quantitative data, and

visual diagrams to facilitate their implementation in a research setting.

Synthesis of N-Boc-3-Pyrroline via Ring-Closing
Metathesis (RCM)
Ring-closing metathesis is a powerful and widely used reaction in organic synthesis for the

formation of cyclic olefins. In the context of nitrogen heterocycles, the RCM of a N,N-diallyl

carbamate derivative, which can be prepared from tert-butyl allylcarbamate, provides an

efficient route to N-Boc-3-pyrroline. This unsaturated five-membered ring is a versatile

intermediate for further chemical modifications.

Data Presentation
The following table summarizes the quantitative data for the synthesis of N-Boc-3-pyrroline via

RCM, highlighting the efficacy of different Grubbs-type catalysts.

Entry Substrate
Catalyst
(mol%)

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

N-Boc-

diallylamin

e

Grubbs I

(0.5)
CH₂Cl₂ 40 (reflux) 2.5 90-94

2

N-Boc-

diallylamin

e

Grubbs II

(0.1)
CH₂Cl₂ 25 (rt) 15 >95

3

N-Tosyl-

diallylamin

e

Grubbs II

(5)
CH₂Cl₂ 40 4 95
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Experimental Protocol: Synthesis of N-Boc-3-pyrroline
using Grubbs Catalyst, 1st Generation[1][2]
Materials:

N-Boc-diallylamine

Grubbs Catalyst, 1st Generation

Anhydrous Dichloromethane (CH₂Cl₂)

Tris(hydroxymethyl)phosphine solution (optional, for quenching)

Inert gas (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under

an inert atmosphere (Argon or Nitrogen), add N-Boc-diallylamine.

Add anhydrous dichloromethane to achieve a substrate concentration of 0.4 M.

Add Grubbs Catalyst, 1st Generation (0.5 mol%).

Heat the reaction mixture to reflux (approximately 40°C) and maintain stirring for 2.5 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

(Optional Quench) To facilitate the removal of ruthenium byproducts, an aqueous solution of

tris(hydroxymethyl)phosphine can be added. Stir the mixture vigorously for 1-2 hours.

Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by Kugelrohr distillation or flash column chromatography on silica

gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-pyrroline as a crystalline

solid.[1]

Workflow Diagram
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(N-Boc-diallylamine)

Ring-Closing Metathesis
(Grubbs Catalyst, CH₂Cl₂, Reflux)

 Workup & Quenching
(Optional: P(CH₂OH)₃)

 Purification
(Distillation or Chromatography)

 Product
(N-Boc-3-pyrroline)
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General workflow for the synthesis of N-Boc-3-pyrroline via RCM.

Synthesis of Pyrrolidines and Piperidines via
Gold(I)-Catalyzed Intramolecular Hydroamination
Intramolecular hydroamination of alkenyl carbamates presents a direct and atom-economical

method for the synthesis of saturated nitrogen heterocycles. Gold(I) catalysts have emerged as

highly effective for this transformation, operating under mild conditions with broad substrate

compatibility.[2] This approach allows for the synthesis of both pyrrolidine and piperidine ring

systems from appropriately designed precursors derived from tert-butyl allylcarbamate.

Data Presentation
The following table summarizes the quantitative data for the gold(I)-catalyzed intramolecular

hydroamination of various N-Boc-alkenylamines.
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Entry
Substra
te

Catalyst
System

Solvent
Temper
ature
(°C)

Time (h) Product
Yield
(%)

1

N-Boc-4-

pentenyl

amine

[Au(PPh₃

)Cl]/AgO

Tf

Toluene 100 24

N-Boc-2-

methylpy

rrolidine

59

2

N-Boc-4-

pentenyl

amine

[Au{P(tB

u)₂(o-

biphenyl)

}]Cl/AgO

Tf

Dioxane 60 12

N-Boc-2-

methylpy

rrolidine

98

3

N-Boc-5-

hexenyla

mine

[Au{P(tB

u)₂(o-

biphenyl)

}]Cl/AgO

Tf

Dioxane 80 24

N-Boc-2-

methylpip

eridine

95

4

N-Boc-4-

phenyl-4-

pentenyl

amine

[Au{P(tB

u)₂(o-

biphenyl)

}]Cl/AgO

Tf

Dioxane 60 12

N-Boc-2-

methyl-2-

phenylpy

rrolidine

96

Experimental Protocol: Gold(I)-Catalyzed Synthesis of
N-Boc-2-methylpyrrolidine[3]
Materials:

N-Boc-4-pentenylamine

[Au{P(tBu)₂(o-biphenyl)}]Cl

Silver trifluoromethanesulfonate (AgOTf)

Anhydrous Dioxane
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Inert gas (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions

Procedure:

In a glovebox or under an inert atmosphere, add [Au{P(tBu)₂(o-biphenyl)}]Cl (1 mol%) and

AgOTf (1 mol%) to a dry reaction vessel.

Add anhydrous dioxane to the vessel.

Add N-Boc-4-pentenylamine to the catalyst mixture.

Seal the reaction vessel and heat the mixture to 60°C with stirring for 12 hours.

Monitor the reaction progress by GC or TLC.

Upon completion, cool the reaction to room temperature.

Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-

2-methylpyrrolidine.

Reaction Diagram
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N-Boc-alkenylamine

N-Boc-heterocycle
(Pyrrolidine or Piperidine)

Intramolecular
Hydroamination

[Au(I)] Catalyst
AgOTf

Dioxane
60-80 °C
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Gold(I)-catalyzed intramolecular hydroamination of N-Boc-alkenylamines.

Conclusion
The methodologies presented provide robust and efficient pathways for the synthesis of

valuable nitrogen heterocycles from derivatives of tert-butyl allylcarbamate. The ring-closing

metathesis of N-Boc-diallylamine offers a reliable route to N-Boc-3-pyrroline, a versatile

intermediate for further functionalization. The gold(I)-catalyzed intramolecular hydroamination

of N-Boc-alkenylamines provides an atom-economical and mild method for the synthesis of

substituted pyrrolidines and piperidines. These detailed protocols and accompanying data

should serve as a valuable resource for researchers in the fields of organic synthesis,

medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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